![molecular formula C15H21NO4 B12617315 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester CAS No. 921600-18-2](/img/structure/B12617315.png)
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a phenylethylamino group attached to the central carbon of the propanedioic acid backbone, with diethyl ester groups at both ends. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester typically involves the reaction of diethyl malonate with (1S)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or base catalysts like sodium ethoxide are used.
Major Products Formed
Substitution Reactions: Substituted esters or amides.
Hydrolysis: Carboxylic acids and alcohols.
Condensation Reactions: Larger molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, 2-propenyl-, diethyl ester
- Diethyl malonate
- Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester
Uniqueness
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other malonic acid derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications.
Propriétés
Numéro CAS |
921600-18-2 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
diethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16-11(3)12-9-7-6-8-10-12/h6-11,13,16H,4-5H2,1-3H3/t11-/m0/s1 |
Clé InChI |
ZLOUCDGERAQFGP-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)C(C(=O)OCC)N[C@@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
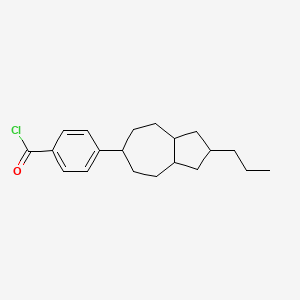
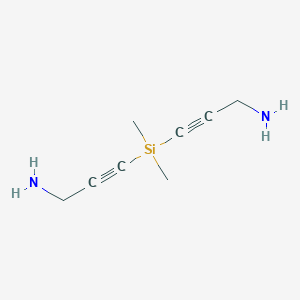
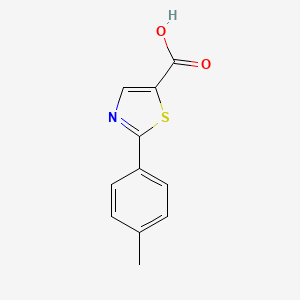


![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
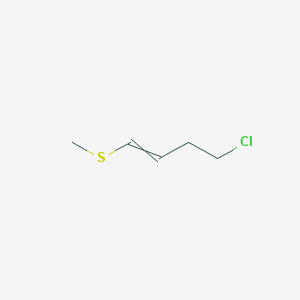
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
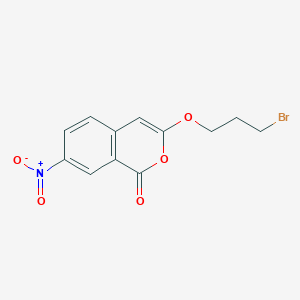
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
